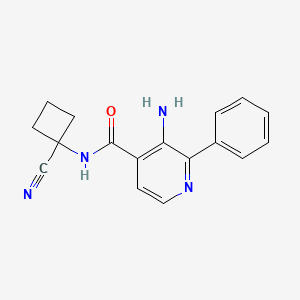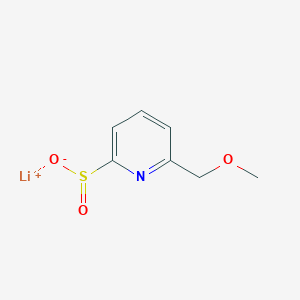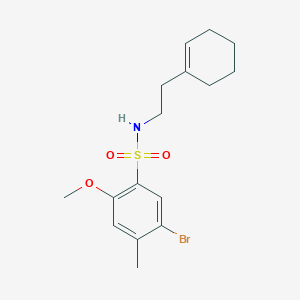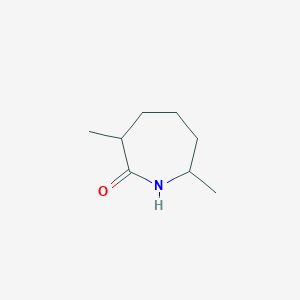
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide, also known as CCPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCPA is a selective adenosine A1 receptor agonist, which means that it binds to and activates A1 receptors in the body. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mechanism of Action
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide binds to and activates the adenosine A1 receptor, which is a G protein-coupled receptor. When activated, the A1 receptor inhibits the activity of adenylate cyclase, which reduces the production of cyclic AMP (cAMP). This leads to a variety of downstream effects, including the inhibition of neurotransmitter release, the inhibition of calcium channels, and the activation of potassium channels.
Biochemical and Physiological Effects:
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including:
1. Inhibition of neurotransmitter release: 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide has been shown to inhibit the release of neurotransmitters such as glutamate and acetylcholine, which can have a variety of effects on the body.
2. Reduction of inflammation: 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide has been shown to reduce inflammation in a variety of different tissues, including the brain, lungs, and liver.
3. Regulation of blood pressure: 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide has been shown to regulate blood pressure by reducing the activity of the sympathetic nervous system.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide is its selectivity for the adenosine A1 receptor. This allows researchers to selectively activate this receptor without affecting other receptors in the body. However, one limitation of 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide is its relatively short half-life, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide. Some possible areas of study include:
1. The role of 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide in the regulation of sleep: Adenosine is known to play a role in the regulation of sleep, and 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide may be a useful tool for studying this process.
2. The use of 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide in the treatment of inflammation: 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide has been shown to have anti-inflammatory effects, and further research may explore its potential as a therapeutic agent for inflammatory diseases.
3. The development of more potent and selective adenosine A1 receptor agonists: 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide is a useful tool for studying the A1 receptor, but more potent and selective agonists may be developed in the future to further refine this research.
Synthesis Methods
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide can be synthesized using a variety of methods, but one of the most common is the reaction of 3-aminopyridine-4-carboxylic acid with 1-cyanocyclobutane. This reaction produces 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide as a white crystalline solid, which can be purified and used in further experiments.
Scientific Research Applications
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide has been used in a wide range of scientific research applications. One of the most common uses is in the study of adenosine receptors and their role in the body. Adenosine receptors are involved in many different physiological processes, including sleep, inflammation, and pain perception. By selectively activating the A1 receptor with 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide, researchers can better understand the role of this receptor in these processes.
properties
IUPAC Name |
3-amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c18-11-17(8-4-9-17)21-16(22)13-7-10-20-15(14(13)19)12-5-2-1-3-6-12/h1-3,5-7,10H,4,8-9,19H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVQYEXDLMCZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=C(C(=NC=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-dimethoxy-2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2989950.png)


![2-Chloro-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]acetamide](/img/structure/B2989958.png)
![(E)-methyl 2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2989959.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2989960.png)
![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2989961.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2989967.png)

![2-(4-ethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2989970.png)
![1,7-dimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989971.png)
